molecular formula C18H27ClN4O5S B1668420 Cetotiamine CAS No. 137-76-8

Cetotiamine

Cat. No. B1668420
CAS RN: 137-76-8
M. Wt: 426.5 g/mol
InChI Key: SWRLZYLMDCSECG-UHFFFAOYSA-M
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Description

Cetotiamine is a chemical compound with the molecular formula C18H26N4O6S . It has a molecular weight of 426.49 . The percent composition of Cetotiamine is C 50.69%, H 6.15%, N 13.14%, O 22.51%, S 7.52% .


Molecular Structure Analysis

The molecular structure of Cetotiamine is represented by the formula C18H26N4O6S . The average mass is 426.487 Da and the monoisotopic mass is 426.157318 Da .


Physical And Chemical Properties Analysis

Cetotiamine has a molecular formula of C18H26N4O6S, an average mass of 426.487 Da, and a monoisotopic mass of 426.157318 Da . More detailed physical and chemical properties may require laboratory analysis.

Scientific Research Applications

Neurological Disorders and Neuroprotection

Cetotiamine's implications in neurological disorders have been explored in several studies. For instance, a study on Parkinson's disease (PD) evaluated CEP-1347, an inhibitor of mixed lineage kinases like Cetotiamine, which activates apoptotic pathways implicated in PD. Although CEP-1347 was found to enhance neuronal survival in nonclinical models, it was ultimately deemed ineffective in early PD treatment (Neurology, 2007).

Antidepressant and Neurotransmitter Effects

Another study explored N-Desalkylquetiapine, a metabolite related to Cetotiamine's family, emphasizing its potential as an antidepressant and its effects on neurotransmitters. This substance exhibited strong inhibition of the human norepinephrine transporter and partial agonism at the serotonin 5-HT1A receptor, suggesting its role in mediating antidepressant activity (Neuropsychopharmacology, 2008).

Oncological Research

In the field of oncology, the therapeutic potential of benfotiamine, a compound in the same class as Cetotiamine, was examined. It was found to induce paraptosis cell death in leukemia cells, offering a novel approach to cancer treatment. This study highlighted benfotiamine's mechanism involving inhibition of ERK1/2 activity and enhancement of JNK1/2 kinase phosphorylation in leukemic cells (PLoS ONE, 2015).

Cardiovascular Research

Cetotiamine's class of compounds has also been studied in cardiovascular health. Benfotiamine was shown to improve functional recovery of the infarcted heart by activating pro-survival pathways and modulating neurohormonal response, suggesting potential benefits for myocardial ischemia treatment (Journal of molecular and cellular cardiology, 2010).

properties

IUPAC Name

ethyl [(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBROOZNJUDHTGE-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OCC/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetotiamine

CAS RN

137-76-8
Record name Cetotiamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETOTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67IKV111BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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